(3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine
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Overview
Description
(3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine is a chemical compound with the molecular formula C14H20ClN3O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its diverse biological activities .
Preparation Methods
The synthesis of (3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
(3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
(3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
(3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine can be compared with other piperazine derivatives, such as:
- 1-[4-(2-Chlorophenyl)piperazin-1-yl]propan-2-amine
- 4-(2-{[4-{[3-(4-Chlorophenyl)propyl]sulfanyl}-6-(1-piperazinyl)-1,3,5-triazin-2-yl}amino)phenyl]benzoic acid These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-15(2,3)14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTQTNXSDHBNKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601156371 |
Source
|
Record name | 1-[4-(4-Amino-2-chlorophenyl)-1-piperazinyl]-2,2-dimethyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601156371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878441-21-5 |
Source
|
Record name | 1-[4-(4-Amino-2-chlorophenyl)-1-piperazinyl]-2,2-dimethyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878441-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(4-Amino-2-chlorophenyl)-1-piperazinyl]-2,2-dimethyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601156371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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